Tropisetron-d5

Description

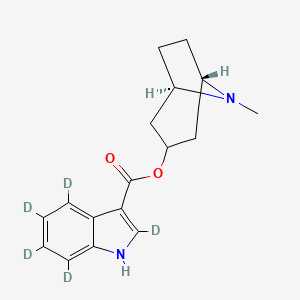

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O2 |

|---|---|

Molecular Weight |

289.38 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate |

InChI |

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?/i2D,3D,4D,5D,10D |

InChI Key |

ZNRGQMMCGHDTEI-ITMNBEROSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3C[C@H]4CC[C@@H](C3)N4C)[2H])[2H] |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

What is Tropisetron-d5 and its chemical structure?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tropisetron-d5, a deuterated analog of the potent and selective 5-HT3 receptor antagonist, Tropisetron. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, structure, and its critical role in bioanalytical applications.

Introduction to this compound

This compound is a stable, isotopically labeled form of Tropisetron, where five hydrogen atoms on the indole ring have been replaced with deuterium.[1] This labeling makes it an ideal internal standard for the quantification of Tropisetron in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] The parent compound, Tropisetron, is a selective antagonist of the serotonin 5-HT3 receptor and is primarily used as an antiemetic to manage nausea and vomiting, particularly those induced by chemotherapy.[3][4]

Chemical Structure and Properties

The core structure of this compound is identical to that of Tropisetron, featuring an indole-3-carboxylic acid esterified with tropine. The key difference is the substitution of five hydrogen atoms with deuterium on the benzene moiety of the indole ring.

Chemical Structure of Tropisetron:

Chemical Structure of this compound:

The deuterated positions on the indole ring of this compound are at positions 4, 5, 6, and 7, in addition to one on the indole nitrogen.

A summary of the key quantitative data for this compound and its parent compound, Tropisetron, is presented in the table below for easy comparison.

| Property | This compound | Tropisetron |

| Molecular Formula | C₁₇H₁₅D₅N₂O₂[2] | C₁₇H₂₀N₂O₂[5] |

| Molecular Weight | 289.4 g/mol [2] | 284.35 g/mol [5] |

| CAS Number | 1220284-86-5[2] | 89565-68-4[5] |

| Purity | ≥99% deuterated forms (d₁-d₅)[2] | Not Applicable |

| Physical Form | Solid[2] | Crystalline solid[6] |

| Solubility | Slightly soluble in DMSO and Methanol[2] | Soluble in water (as hydrochloride salt)[4] |

| Melting Point | Not specified | 201-202°C[6] |

Application in Bioanalytical Methods: Experimental Protocol

This compound is primarily utilized as an internal standard in the quantitative analysis of Tropisetron in biological samples. The following is a representative experimental protocol for the determination of Tropisetron in human plasma by LC-MS/MS, adapted from established methodologies.[1]

Objective: To accurately quantify the concentration of Tropisetron in human plasma samples.

Materials:

-

Human plasma samples

-

Tropisetron analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction reagents

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Tropisetron and this compound in methanol.

-

Prepare calibration standards by spiking known concentrations of Tropisetron stock solution into blank human plasma.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation and Extraction):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient elution: A suitable gradient to separate Tropisetron from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

Tropisetron: m/z 285.2 → 124.1 (example transition)

-

This compound: m/z 290.2 → 129.1 (example transition)

-

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Tropisetron and this compound for each sample.

-

Calculate the peak area ratio of Tropisetron to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a linear regression model.

-

Determine the concentration of Tropisetron in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Tropisetron in a biological sample using this compound as an internal standard.

Caption: Bioanalytical workflow for Tropisetron quantification.

Signaling Pathway of Tropisetron

Tropisetron exerts its pharmacological effects primarily through the antagonism of the 5-HT3 receptor. The following diagram illustrates this signaling pathway.

References

- 1. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Determination of tropisetron in human plasma by high performance liquid chromatographic method with UV detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tropisetron hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]

- 5. Tropisetron | C17H20N2O2 | CID 656665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tropisetron | 89565-68-4 [chemicalbook.com]

Tropisetron-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Tropisetron-d5 when utilized as an internal standard in quantitative bioanalysis. We will delve into the principles of isotopic labeling, detail its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provide comprehensive experimental protocols and data to support its effective implementation in a research and drug development setting.

The Foundational Role of Internal Standards in Bioanalysis

In the quantitative analysis of drugs and their metabolites in biological matrices, achieving accuracy and precision is paramount. The inherent variability in sample preparation and instrumental analysis can lead to significant errors. Internal standards (IS) are crucial for mitigating these variables. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the analytical instrument.

This compound, a deuterated analog of tropisetron, serves as an exemplary internal standard. The substitution of five hydrogen atoms with deuterium atoms results in a molecule that is chemically almost identical to tropisetron but has a distinct mass-to-charge ratio (m/z). This subtle yet significant difference is the cornerstone of its function.

Mechanism of Action: The Principle of Isotopic Dilution

The mechanism of action of this compound as an internal standard is rooted in the principle of isotopic dilution mass spectrometry. This technique relies on the addition of a known quantity of an isotopically labeled standard to a sample containing the unlabeled analyte.

The core premise is that during the entire analytical workflow—from sample extraction and handling to chromatographic separation and ionization in the mass spectrometer—any loss or variation experienced by the analyte (tropisetron) will be mirrored by the internal standard (this compound) to the same extent.

Because tropisetron and this compound have nearly identical physicochemical properties, they will:

-

Co-elute during liquid chromatography, meaning they have the same retention time.

-

Experience similar extraction recovery from the biological matrix.

-

Undergo comparable ionization efficiency in the mass spectrometer source.

-

Be subject to the same degree of matrix effects , which are the suppression or enhancement of ionization caused by other components in the sample.

By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the initial concentration of the analyte can be accurately determined, as this ratio remains constant despite any variations in the analytical process.

Tropisetron's Pharmacological Mechanism of Action: A Brief Overview

While the focus of this guide is on this compound as an internal standard, a foundational understanding of tropisetron's pharmacological action is beneficial. Tropisetron is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] It exerts its antiemetic effects by competitively blocking serotonin from binding to 5-HT3 receptors, both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][2] This blockade prevents the nausea and vomiting reflexes often induced by chemotherapy and radiotherapy.

The following diagram illustrates the signaling pathway of tropisetron's antiemetic action.

Experimental Protocol: Quantification of Tropisetron in Human Plasma using this compound

This section provides a detailed methodology for the quantification of tropisetron in human plasma using this compound as an internal standard via LC-MS/MS.

Materials and Reagents

-

Tropisetron reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

Sample Preparation

A liquid-liquid extraction (LLE) method is commonly employed for the extraction of tropisetron from plasma.

-

Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at a concentration of 100 ng/mL in methanol) to each plasma sample.

-

Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each tube and vortex briefly.

-

Extraction: Add 600 µL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 2:1 v/v).

-

Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

The following diagram illustrates the sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the typical instrumental parameters for the analysis of tropisetron and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Dwell Time | 200 ms |

Multiple Reaction Monitoring (MRM) Transitions

The core of the quantitative analysis lies in the selection of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Table 3: MRM Transitions for Tropisetron and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tropisetron | 285.2 | 143.1 | 35 |

| This compound | 290.2 | 143.1 | 35 |

The following diagram illustrates the logical relationship in using this compound as an internal standard for tropisetron quantification.

Data Presentation and Interpretation

Calibration Curve and Linearity

A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of tropisetron and a constant concentration of this compound. The peak area ratio of tropisetron to this compound is plotted against the concentration of tropisetron. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.

Table 4: Example Calibration Curve Data

| Tropisetron Conc. (ng/mL) | Peak Area (Tropisetron) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 5,230 | 1,015,000 | 0.00515 |

| 0.5 | 26,100 | 1,021,000 | 0.02556 |

| 2.5 | 132,500 | 1,018,000 | 0.13016 |

| 10 | 535,000 | 1,025,000 | 0.52195 |

| 50 | 2,680,000 | 1,010,000 | 2.65347 |

| 100 | 5,410,000 | 1,012,000 | 5.34585 |

Precision and Accuracy

The precision of the method is determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day precision) and on different days (inter-day precision). Accuracy is a measure of how close the determined concentration is to the true concentration.

Table 5: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | 6.8 | 102.5 | 8.2 | 101.3 |

| Low | 0.3 | 5.1 | 98.7 | 6.5 | 99.1 |

| Medium | 40 | 4.5 | 101.2 | 5.3 | 100.5 |

| High | 80 | 3.9 | 99.8 | 4.8 | 100.2 |

Conclusion

This compound serves as an ideal internal standard for the quantitative bioanalysis of tropisetron. Its mechanism of action, based on the principle of isotopic dilution, effectively compensates for variations inherent in the analytical process, thereby ensuring the accuracy, precision, and reliability of the obtained results. The detailed experimental protocol and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The use of a deuterated internal standard like this compound is a critical component of high-quality bioanalytical method development and validation, ultimately contributing to the generation of reliable pharmacokinetic and toxicokinetic data.

References

Synthesis and Isotopic Labeling of Tropisetron-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Tropisetron-d5. Tropisetron, a potent and selective 5-HT3 receptor antagonist, is primarily utilized in the management of chemotherapy-induced and postoperative nausea and vomiting. The deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.

This document details the synthetic pathway, including the crucial isotopic labeling step, and provides structured data and experimental protocols.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a multi-step process, beginning with the deuteration of a suitable indole precursor, followed by conversion to an activated species, and concluding with the esterification with tropine. The key challenge lies in the efficient and regioselective incorporation of five deuterium atoms onto the indole ring.

Experimental Protocols

Synthesis of 1H-indole-2,4,5,6,7-d5-3-carboxylic acid (Deuterated Precursor)

The foundational step is the isotopic labeling of the indole moiety. A practical approach involves the acid-catalyzed hydrogen-deuterium exchange on indole-3-carboxylic acid.

Materials:

-

Indole-3-carboxylic acid

-

Deuterated sulfuric acid (D₂SO₄, 20 wt% in D₂O)

-

Deuterated methanol (CD₃OD)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

A solution of indole-3-carboxylic acid in deuterated methanol (CD₃OD) is prepared in a sealed reaction vessel.

-

Deuterated sulfuric acid (D₂SO₄) is carefully added to the solution to catalyze the hydrogen-deuterium exchange.

-

The reaction mixture is heated to 60-90°C and stirred for an extended period (typically 24-48 hours) to ensure maximum deuterium incorporation. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals of the indole ring.

-

Upon completion, the reaction mixture is cooled to room temperature and slowly neutralized by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield 1H-indole-2,4,5,6,7-d5-3-carboxylic acid.

Synthesis of 1H-indole-2,4,5,6,7-d5-3-carbonyl chloride

The deuterated carboxylic acid is then converted to its more reactive acid chloride derivative.

Materials:

-

1H-indole-2,4,5,6,7-d5-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

The deuterated indole-3-carboxylic acid is suspended in anhydrous dichloromethane.

-

A catalytic amount of DMF is added to the suspension.

-

Thionyl chloride or oxalyl chloride is added dropwise to the stirred suspension at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material on TLC).

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 1H-indole-2,4,5,6,7-d5-3-carbonyl chloride, which is typically used in the next step without further purification.

Synthesis of this compound

The final step involves the esterification of the deuterated indole-3-carbonyl chloride with tropine.

Materials:

-

1H-indole-2,4,5,6,7-d5-3-carbonyl chloride

-

Tropine (endo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol)

-

Anhydrous tetrahydrofuran (THF)

-

A suitable base (e.g., Butyllithium, Sodium Hydride, or Sodium Carbonate)

Procedure:

-

Tropine is dissolved in anhydrous THF.

-

A strong base, such as butyllithium or sodium hydride, is added to the tropine solution at 0°C to form the corresponding alkoxide. Alternatively, a weaker base like sodium carbonate can be used.

-

A solution of the crude 1H-indole-2,4,5,6,7-d5-3-carbonyl chloride in anhydrous THF is added dropwise to the tropine alkoxide solution at 0°C.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude this compound is purified by column chromatography on silica gel to afford the final product.

Data Presentation

Table 1: Key Intermediates and Final Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |

| 1H-indole-2,4,5,6,7-d5-3-carboxylic acid | C₉H₂D₅NO₂ | 166.20 | N/A | Deuterated precursor |

| 1H-indole-2,4,5,6,7-d5-3-carbonyl chloride | C₉HD₅ClNO | 184.64 | N/A | Activated intermediate |

| This compound | C₁₇H₁₅D₅N₂O₂ | 289.40 | 1220284-86-5 | Final isotopically labeled product[1] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purification Method |

| Deuteration of Indole-3-carboxylic acid | D₂SO₄, CD₃OD | CD₃OD | 60-90 | 24-48 | >90 | Extraction and drying |

| Formation of Indole-d5-3-carbonyl chloride | Thionyl chloride or Oxalyl chloride | DCM | 0 to RT | 2-4 | >95 (crude) | Used without purification |

| Esterification to this compound | Tropine, Butyllithium or NaH | THF | 0 to RT | 4-8 | 60-80 | Column chromatography |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Characterization of this compound

The successful synthesis and isotopic purity of this compound are confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of this compound (C₁₇H₁₅D₅N₂O₂), which is expected to be approximately 289.40 g/mol . The isotopic distribution pattern will clearly show the incorporation of five deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a significant reduction or absence of signals corresponding to the aromatic protons at positions 2, 4, 5, 6, and 7 of the indole ring, confirming successful deuteration. The signals for the tropane ring protons and the N-methyl group will remain.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the carbon atoms of the Tropisetron skeleton. The signals for the deuterated carbon atoms of the indole ring may appear as multiplets due to C-D coupling.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals and confirm their positions on the indole ring.

-

Conclusion

The synthesis of this compound is a critical process for enabling advanced clinical and preclinical research. The described methodology, involving a robust deuteration of the indole precursor followed by a standard esterification, provides a reliable pathway to obtain this essential internal standard. Careful execution of the experimental protocols and thorough analytical characterization are paramount to ensure the quality and isotopic purity of the final product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tropisetron-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tropisetron-d5, an isotopically labeled version of the potent and selective 5-HT3 receptor antagonist, Tropisetron. This document is intended to serve as a vital resource for professionals engaged in research and development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Core Physical and Chemical Data

This compound is primarily utilized as an internal standard for the quantification of Tropisetron in various biological matrices using mass spectrometry-based assays.[1] Its physical and chemical characteristics are crucial for method development, validation, and interpretation of experimental results. The following table summarizes the key quantitative data for this compound, with data for its non-deuterated counterpart, Tropisetron, provided for comparative analysis.

| Property | This compound | Tropisetron |

| Molecular Formula | C₁₇H₁₅D₅N₂O₂[1][2] | C₁₇H₂₀N₂O₂[3][4][5] |

| Molecular Weight | 289.38 g/mol [2] | 284.35 g/mol [4] |

| Formal Name | 1H-indole-2,4,5,6,7-d₅-3-carboxylic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester[1] | 1H-Indole-3-carboxylic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester[4] |

| CAS Number | 1220284-86-5[1] | 89565-68-4[4][5] |

| Appearance/Formulation | A solid[1] | Crystalline solid[6][7] |

| Melting Point | Not explicitly specified | 201-202 °C[4][5][7][8] |

| Solubility | Slightly soluble in DMSO and Methanol[1] | Tropisetron HCl: Soluble in water (46 mg/mL) and DMSO (64 mg/mL); Insoluble in Ethanol[9] |

| Purity | ≥99% deuterated forms (d₁-d₅)[1] | ≥98% (for Tropisetron HCl)[6] |

| Storage Temperature | Not explicitly specified | -20°C (for Tropisetron HCl)[6] |

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to scientific research. Below are detailed methodologies for the analysis of Tropisetron, which are directly applicable to this compound, particularly in its role as an internal standard.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method has been established for the simultaneous quantification of five 5-HT₃ receptor antagonists, including Tropisetron.[10] This method can be adapted for assays involving this compound.

-

Instrumentation: High-Performance Liquid Chromatography system with UV detection.

-

Stationary Phase: C18 column (150 mm × 4.6 mm, 5.0 μm).[10]

-

Mobile Phase: A mixture of acetonitrile and 0.05 mol·L⁻¹ potassium dihydrogen phosphate (pH 4.0) in a 25:75 ratio.[10]

-

Flow Rate: 1.0 mL·min⁻¹.[10]

-

Detection: UV detection at a wavelength of 285 nm for Tropisetron.[10]

-

Method Validation: The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, stability, accuracy, limit of detection, and robustness.[10]

Gas Chromatography (GC) for Impurity Profiling

Gas chromatography is employed for the detection of impurities, such as α-tropine, in Tropisetron hydrochloride injections.

-

Instrumentation: Gas chromatograph with a hydrogen flame ionization detector (FID).[11]

-

Sample Preparation: The Tropisetron hydrochloride injection is evaporated to dryness on a water bath, and the residue is dissolved in methanol to a concentration of 1-10 mg/mL.[11]

-

Carrier Gas: Nitrogen (N₂).[11]

-

Flow Rate: 1.5 mL/min.[11]

-

Injector Temperature: 200 °C.[11]

-

Detector Temperature: 250 °C.[11]

-

Oven Temperature Program: Initial temperature of 120 °C held for 2 minutes, then ramped up to 200 °C at a rate of 15 °C per minute, and held at 200 °C for 5 minutes.[11]

-

Injection Volume: 1 µL.[11]

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action and experimental procedures is enhanced through visual representation. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to Tropisetron.

Caption: Workflow for the quantification of Tropisetron using this compound as an internal standard.

Caption: Tropisetron's primary mechanism as a 5-HT3 receptor antagonist.

Caption: Tropisetron's inhibition of the calcineurin pathway in T-cell activation.

Signaling Pathways and Mechanism of Action

Tropisetron exhibits a dual mechanism of action, which is central to its therapeutic effects and areas of research.

5-HT3 Receptor Antagonism

The primary and most well-understood mechanism of Tropisetron is its role as a potent and selective antagonist of the serotonin 5-HT₃ receptor.[12][13] It competitively blocks the action of serotonin at these receptors, both peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[13] This blockade is the basis for its antiemetic properties, effectively preventing nausea and vomiting induced by chemotherapy and radiotherapy.[14]

α7-Nicotinic Acetylcholine Receptor Agonism

In addition to its effects on serotonin receptors, Tropisetron also functions as a partial agonist of the α7-nicotinic acetylcholine receptor (α7 nAChR).[8][15] This interaction is being investigated for its potential neuroprotective effects.[9] For instance, Tropisetron has been shown to protect retinal ganglion cells from glutamate-induced excitotoxicity, an effect mediated by the activation of α7 nAChRs.[9]

Immunosuppressive Effects via Calcineurin Pathway Inhibition

Research has revealed that Tropisetron possesses anti-inflammatory and immunosuppressive properties that appear to be independent of its 5-HT₃ receptor antagonism.[16] Tropisetron is a potent inhibitor of T-cell activation.[9][16] It achieves this by targeting and inhibiting calcineurin, a key phosphatase in the T-cell activation cascade.[16] By inhibiting calcineurin, Tropisetron prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[16] This, in turn, suppresses the transcription of interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and the immune response.[9][16] This mechanism also affects the activation of other transcription factors like NF-κB and AP-1.[8][16][17] These findings suggest a potential therapeutic role for Tropisetron in managing inflammatory diseases.[16]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 3. tropisetron [drugcentral.org]

- 4. Tropisetron [drugfuture.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Tropisetron | 89565-68-4 [chemicalbook.com]

- 8. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN110161149B - Method for detecting impurity a-tropine in tropisetron hydrochloride injection - Google Patents [patents.google.com]

- 12. mims.com [mims.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Tropisetron - Wikipedia [en.wikipedia.org]

- 16. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

Tropisetron-d5: A Technical Guide to Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential analytical methodologies and data interpretation required for the Certificate of Analysis (CoA) and purity assessment of Tropisetron-d5. This compound, a deuterated analog of Tropisetron, is a critical tool in pharmacokinetic studies and other research applications, demanding rigorous quality control to ensure data integrity.

Certificate of Analysis (CoA): Data Presentation

A Certificate of Analysis for this compound serves as a formal document attesting to its quality and purity. The quantitative data is typically summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Representative Certificate of Analysis for this compound

| Test Parameter | Specification | Result | Method Reference |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Identification | |||

| 1H-NMR | Conforms to structure | Conforms | In-house |

| Mass Spectrum | Conforms to structure | Conforms | In-house |

| HPLC Retention Time | Matches reference standard | Conforms | In-house HPLC Method |

| Purity | |||

| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | In-house HPLC Method |

| Isotopic Purity (MS) | ≥ 99% deuterated forms (d1-d5) | Conforms | In-house MS Method |

| Deuteration Pattern | Consistent with d5 labeling | Conforms | Mass Spectrometry |

| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |

| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |

| Assay (by qNMR) | 98.0% - 102.0% | 99.8% | In-house qNMR Method |

Experimental Protocols

Detailed and validated experimental protocols are fundamental to ensuring the accuracy and reliability of the purity assessment.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its potential impurities and degradation products.

Protocol:

-

Chromatographic System: A validated HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 4.0) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition could be acetonitrile and water in an 80:20 v/v ratio containing 0.2% formic acid.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 285 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

Procedure: Inject the sample and a validated reference standard solution. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Isotopic Purity Assessment by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic enrichment and distribution in this compound.

Protocol:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable inlet system (e.g., direct infusion or LC).

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to encompass the molecular ions of unlabeled Tropisetron and its deuterated isotopologues (d1 through d5).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Data Analysis:

-

Determine the theoretical m/z values for the protonated molecular ions ([M+H]+) of unlabeled Tropisetron and Tropisetron-d1, -d2, -d3, -d4, and -d5.

-

Extract the ion chromatograms or measure the ion intensities for each of these m/z values from the acquired mass spectrum.

-

Calculate the percentage of each isotopologue relative to the sum of all Tropisetron-related molecular ion intensities.

-

The isotopic purity is typically reported as the percentage of the desired deuterated species (d5) and the sum of all deuterated species.

-

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative identification and quantitative purity assessment (qNMR).

Protocol for Identification (¹H-NMR and ¹³C-NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

-

Data Analysis: Compare the obtained spectra with the known spectra of unlabeled Tropisetron, accounting for the absence of signals corresponding to the deuterated positions.

Protocol for Quantitative Purity Assessment (qNMR):

-

Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

-

Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube and dissolve in a known volume of a suitable deuterated solvent.

-

Data Acquisition: Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

-

Data Analysis:

-

Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard.

-

Calculate the molar ratio of this compound to the internal standard.

-

Determine the purity of this compound based on the known purity and mass of the internal standard.

-

Mandatory Visualizations

Signaling Pathway of Tropisetron

Tropisetron primarily acts as a competitive antagonist at the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel. Blockade of this receptor in the central nervous system (chemoreceptor trigger zone) and peripherally (vagal nerve terminals in the GI tract) underlies its antiemetic effects. Tropisetron has also been shown to interact with other receptors, such as the α7 nicotinic acetylcholine receptor, and to modulate downstream signaling pathways including the calcineurin pathway, which may contribute to its anti-inflammatory and immunomodulatory effects.[2][3][4][5]

Caption: Tropisetron's primary mechanism and alternative signaling pathways.

Experimental Workflow for Purity Assessment

A logical workflow ensures that all aspects of purity are systematically evaluated.

References

- 1. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Tropisetron-d5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Analytical Applications, and Associated Signaling Pathways

This technical guide provides a comprehensive overview of Tropisetron-d5, a deuterated analog of the potent and selective 5-HT3 receptor antagonist, Tropisetron. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its commercial suppliers, analytical applications, and the key signaling pathways influenced by its non-deuterated counterpart.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in research chemicals and analytical standards. The following table summarizes the available quantitative data from prominent suppliers to facilitate easy comparison.

| Supplier | Catalog Number | Available Quantities | Purity | CAS Number |

| MedChemExpress | HY-B0072S | 1 mg, 5 mg, 10 mg | >98% | 1220284-86-5 |

| Cayman Chemical | 30736 | 2.5 mg | ≥98% (Tropisetron), ≥99% deuterated forms (d1-d5) | 1220284-86-5 |

| LGC Standards (TRC) | T892702 | 2.5 mg, 25 mg | Not specified | 1220284-86-5 |

| Forenap | TRC-T892702-25MG | 25 mg | Not specified | Not specified |

| Nordic Biosite | HY-B0072S-1 | Not specified | Not specified | Not specified |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: Application as an Internal Standard in Mass Spectrometry

This compound is primarily utilized as an internal standard for the quantification of Tropisetron in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The stable isotope-labeled internal standard co-elutes with the analyte but is distinguishable by its higher mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

A Representative LC-MS/MS Protocol for Tropisetron Quantification

This protocol is based on a validated method for the determination of Tropisetron in human plasma.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma, add a known concentration of this compound solution (as internal standard).

-

Alkalize the plasma sample with an appropriate buffer (e.g., sodium carbonate).

-

Perform liquid-liquid extraction using a suitable organic solvent mixture (e.g., diethyl ether-dichloromethane).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with formic acid or ammonium acetate). The gradient or isocratic elution profile should be optimized to achieve good separation of Tropisetron and this compound from matrix components.

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for Tropisetron.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tropisetron: The precursor ion (Q1) will be the protonated molecule [M+H]+, and the product ion (Q3) will be a characteristic fragment. These transitions need to be determined by infusing a standard solution of Tropisetron into the mass spectrometer.

-

This compound: The precursor ion (Q1) will be the protonated deuterated molecule [M+D]+, and the product ion (Q3) will be a corresponding characteristic fragment.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition should be optimized to maximize signal intensity.

4. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

-

The concentration of Tropisetron in the unknown samples is then determined from this calibration curve.

Signaling Pathways

Tropisetron exerts its pharmacological effects primarily through its interaction with two distinct receptor systems: the 5-hydroxytryptamine type 3 (5-HT3) receptor and the alpha-7 nicotinic acetylcholine receptor (α7nAChR).

1. 5-HT3 Receptor Antagonism

Tropisetron is a potent and selective antagonist of the 5-HT3 receptor.[3] These receptors are ligand-gated ion channels predominantly located on peripheral and central neurons. In the context of chemotherapy-induced nausea and vomiting, serotonin released from enterochromaffin cells in the gut activates 5-HT3 receptors on vagal afferent nerves, which in turn stimulates the chemoreceptor trigger zone and the vomiting center in the brainstem. By blocking these receptors, Tropisetron effectively mitigates this emetic reflex.

Beyond its antiemetic effects, antagonism of 5-HT3 receptors has been shown to modulate inflammatory responses. For instance, Tropisetron can inhibit the activation of p38 MAPK, a key kinase involved in the post-transcriptional regulation of various pro-inflammatory cytokines.[4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The anti-inflammatory effects of the 5-HT₃ receptor antagonist tropisetron are mediated by the inhibition of p38 MAPK activation in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Tropisetron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropisetron is a potent and selective serotonin 5-HT3 receptor antagonist and a partial agonist of the α7-nicotinic acetylcholine receptor (α7-nAChR).[1][2] This dual mechanism of action underlies its clinical efficacy as an antiemetic, particularly in the management of chemotherapy-induced nausea and vomiting.[3] Beyond its established role in controlling emesis, emerging research has unveiled its potential immunomodulatory and neuroprotective properties. This technical guide provides an in-depth overview of the pharmacological profile of Tropisetron, presenting quantitative data in structured tables, detailing experimental methodologies for key assays, and illustrating relevant signaling pathways and workflows through diagrams.

Mechanism of Action

Tropisetron's primary pharmacological effect is the competitive antagonism of 5-HT3 receptors. These ligand-gated ion channels are located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3] By blocking the binding of serotonin to these receptors, Tropisetron effectively suppresses the emetic reflex.

Simultaneously, Tropisetron acts as a partial agonist at α7-nicotinic acetylcholine receptors, which are implicated in various cognitive and inflammatory processes.[1] This activity may contribute to some of its non-antiemetic effects.

Signaling Pathways

The binding of Tropisetron to its target receptors initiates distinct signaling cascades. As a 5-HT3 receptor antagonist, it blocks the depolarization of neurons mediated by serotonin. Its partial agonism at α7-nAChRs leads to the modulation of downstream signaling, including effects on inflammatory pathways.

References

Tropisetron-d5 safety data sheet and handling precautions.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling precautions, and experimental context for Tropisetron-d5. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.

Compound Overview

This compound is a deuterated form of Tropisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor and a partial agonist of the α7-nicotinic acetylcholine receptor.[1][2] Due to its structural similarity to the parent compound, this compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Tropisetron concentrations in biological matrices.[3]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1H-indole-2,4,5,6,7-d5-3-carboxylic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | [3] |

| CAS Number | 1220284-86-5 | [3] |

| Molecular Formula | C₁₇H₁₅D₅N₂O₂ | [4] |

| Molecular Weight | 289.38 g/mol | [4] |

| Appearance | Solid | [3] |

| Melting Point (Tropisetron) | 201-202°C (dichloromethane-ethyl acetate) | [5] |

| Solubility | DMSO: slightly soluble; Methanol: slightly soluble | [3] |

Safety Data and Hazard Information

The safety profile of this compound is considered favorable, with the available Safety Data Sheet (SDS) indicating that the substance is not classified as hazardous according to GHS criteria. However, it is crucial to handle all chemical substances with care in a laboratory setting. For a comprehensive safety assessment, it is prudent to also consider the hazard information for the parent compound, Tropisetron Hydrochloride, as deuteration is unlikely to significantly alter its primary physical and toxicological properties.

GHS Hazard Classification (Tropisetron Hydrochloride)

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Specific target organ toxicity — repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure | [6] |

Quantitative Toxicity Data (Tropisetron)

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 265 mg/kg | [1][7] |

| LD50 | Mouse | Oral | 487 mg/kg | [1] |

| LD50 | Rat | Intravenous | 31,400 µg/kg | [1] |

| LD50 | Mouse | Intravenous | 37,900 µg/kg | [1] |

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential hazards associated with the parent compound, the following handling precautions are recommended for this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Experimental Protocols

General Handling and Storage

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, avoid dust formation. Wear appropriate PPE and sweep up the material. Place in a suitable, closed container for disposal.

Use as an Internal Standard in LC-MS Analysis (Representative Protocol)

This compound is an ideal internal standard for the quantification of Tropisetron due to its similar chemical and physical properties and co-elution during chromatographic separation, while being distinguishable by its mass-to-charge ratio in mass spectrometry.

Objective: To quantify the concentration of Tropisetron in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials:

-

This compound

-

Tropisetron analytical standard

-

Biological matrix (e.g., human plasma)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

LC-MS system (e.g., triple quadrupole)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of Tropisetron (e.g., 1 mg/mL) in methanol.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the Tropisetron stock solution with the biological matrix to prepare calibration standards at various concentrations.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To an aliquot of the plasma sample (e.g., 100 µL), calibration standard, or QC sample, add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).

-

Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL).

-

Vortex the mixture vigorously for approximately 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of Tropisetron from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tropisetron: e.g., m/z 285.2 → 143.1

-

This compound: e.g., m/z 290.2 → 148.1

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Tropisetron to this compound against the concentration of the calibration standards.

-

Determine the concentration of Tropisetron in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Mechanism of Action

Tropisetron primarily exerts its effects through the modulation of two key receptor systems: the serotonin 5-HT3 receptor and the α7-nicotinic acetylcholine receptor.

5-HT3 Receptor Antagonism

Tropisetron is a potent antagonist of the 5-HT3 receptor, a ligand-gated ion channel. In the context of chemotherapy-induced nausea and vomiting, cytotoxic drugs cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone and the vomiting center in the brainstem, ultimately inducing emesis. Tropisetron blocks these receptors, thereby inhibiting the emetic reflex.[8][9]

α7-Nicotinic Acetylcholine Receptor Partial Agonism

In addition to its 5-HT3 receptor activity, Tropisetron acts as a partial agonist at the α7-nicotinic acetylcholine receptor (α7-nAChR). This interaction is being investigated for its potential therapeutic effects in various conditions, including inflammation and cognitive disorders. The α7-nAChR is a ligand-gated ion channel that, when activated, allows the influx of cations, leading to cell membrane depolarization and downstream signaling events.

Experimental Workflow: Quantification using this compound

The following diagram illustrates a typical workflow for the quantitative analysis of Tropisetron in a biological sample using this compound as an internal standard.

This guide provides a comprehensive overview of the safety, handling, and application of this compound for research and development purposes. Adherence to these guidelines will help ensure the safety of laboratory personnel and the integrity of experimental results. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

References

- 1. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. Tropisetron | 89565-68-4 [chemicalbook.com]

- 6. Tropisetron Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ClinPGx [clinpgx.org]

- 9. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tropisetron as a 5-HT3 Receptor Antagonist: A Technical Guide

Executive Summary: Tropisetron is a potent and highly selective competitive antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel. Its primary clinical application is the prevention of chemotherapy-induced nausea and vomiting (CINV). The mechanism of action involves the blockade of 5-HT3 receptors both in the peripheral nervous system, on vagal nerve terminals in the gastrointestinal tract, and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][2] By preventing the binding of serotonin, Tropisetron inhibits the depolarization of neurons that initiates the vomiting reflex. This guide provides an in-depth overview of its mechanism, pharmacological profile, key experimental evaluations, and therapeutic efficacy, intended for researchers and drug development professionals.

Introduction to 5-HT3 Receptors and Tropisetron

The 5-hydroxytryptamine type 3 (5-HT3) receptor is unique among serotonin receptors as it is a member of the Cys-loop superfamily of ligand-gated ion channels (LGICs), rather than a G-protein coupled receptor.[3] These receptors are pentameric structures that form a central ion-conducting pore.[3] Upon binding of serotonin, the channel opens, allowing a rapid influx of cations (primarily Na+, K+, and Ca2+), which leads to neuronal depolarization and excitation.[3][4] 5-HT3 receptors are densely located in the central and peripheral nervous systems, particularly in areas associated with the emetic reflex, such as the CTZ and vagal afferent nerves innervating the gastrointestinal tract.[4][5]

Tropisetron (also known as ICS 205-930) is an indole derivative developed as a highly selective antagonist for these receptors.[2][6] Its therapeutic effect is derived from its ability to competitively block the action of serotonin at these sites, thereby suppressing nausea and vomiting.[2] In addition to its primary antagonist activity at 5-HT3 receptors, Tropisetron also exhibits high-affinity partial agonism at the α7-nicotinic acetylcholine receptor (α7-nAChR).[7][8]

Mechanism of Action and Signaling Pathway

Tropisetron exerts its antiemetic effect through competitive antagonism at the 5-HT3 receptor.[9] During chemotherapy, cytotoxic agents can damage enterochromaffin cells in the GI tract, causing a massive release of serotonin. This released serotonin binds to 5-HT3 receptors on adjacent vagal afferent nerves, transmitting signals to the CTZ and the solitary tract nucleus in the brainstem, which coordinate the vomiting reflex.[1]

Tropisetron, administered prior to chemotherapy, occupies the 5-HT3 receptor binding sites, preventing serotonin from binding and activating the channel.[2] This blockade inhibits the initiation of the depolarizing signal, effectively interrupting the emetic pathway at its peripheral origin and its central relay.

The downstream signaling cascade of 5-HT3 receptor activation involves the influx of Ca2+, which acts as a second messenger. This increase in intracellular calcium can lead to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can activate the ERK1/2 signaling pathway.[10] Tropisetron's blockade of the initial ion influx prevents these downstream events from occurring.

Pharmacological Profile

The pharmacological activity of Tropisetron is defined by its high binding affinity and potency at the 5-HT3 receptor, alongside its pharmacokinetic properties which determine its dosing and duration of action.

In Vitro Receptor Affinity and Potency

Quantitative analysis of Tropisetron's interaction with the 5-HT3 receptor demonstrates high affinity and potent functional inhibition. It also shows significant affinity for the α7-nicotinic receptor.

| Parameter | Receptor | Value | Reference |

| Ki (Inhibitor Constant) | 5-HT3 | 5.3 nM | [6] |

| α7-nAChR | 6.9 nM | [6] | |

| IC50 (Half-Maximal Inhibitory Conc.) | 5-HT3 | 70.1 ± 0.9 nM | [11] |

Pharmacokinetic Properties

Tropisetron is well-absorbed orally and is primarily metabolized by the hepatic cytochrome P450 enzyme CYP2D6.[9][12] This can lead to variability in its elimination half-life between extensive and poor metabolizers.[9]

| Parameter | Route | Value | Reference |

| Bioavailability | Oral | ~60% | [2][9][12] |

| Time to Peak (Tmax) | Oral | ~3 hours | [1][9] |

| Plasma Protein Binding | - | 71% | [9][13] |

| Volume of Distribution (Vd) | IV | 400 - 600 L | [2][9] |

| Elimination Half-life (T½) | Oral/IV | ~8 hours (Extensive Metabolizers) | [9] |

| Oral/IV | up to 45 hours (Poor Metabolizers) | [9] | |

| Metabolism | - | Hepatic (CYP2D6 hydroxylation) | [9][12] |

| Excretion | - | ~8% unchanged in urine, 70% as metabolites | [6][9] |

Key Experimental Protocols

The characterization of Tropisetron's binding affinity is typically performed using radioligand binding assays.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol outlines a competitive binding experiment to determine the affinity (Ki) of a test compound like Tropisetron for the 5-HT3 receptor.

Objective: To quantify the binding affinity of Tropisetron by measuring its ability to displace a specific radioligand from the 5-HT3 receptor.

Materials:

-

Biological Source: Membrane preparations from cells expressing 5-HT3 receptors (e.g., NG108-15 cells or brain tissue).

-

Radioligand: ³H-labeled 5-HT3 receptor antagonist (e.g., [³H]GR65630 or similar). ICS 205,930 (Tropisetron) itself can be used as the unlabeled reference compound.[14]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Test Compound: Tropisetron at various concentrations.

-

Non-specific Binding Control: High concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM Tropisetron).

-

Instrumentation: 96-well plate, filtration apparatus, liquid scintillation counter.

Protocol Steps:

-

Plate Setup: A 96-well plate is prepared with wells for total binding (radioligand + buffer), non-specific binding (radioligand + high concentration of unlabeled antagonist), and competitive binding (radioligand + varying concentrations of Tropisetron).

-

Reagent Addition:

-

Add assay buffer to all wells.

-

Add the appropriate concentration of Tropisetron or non-specific binding control to the designated wells.

-

Add the cell membrane preparation to all wells.

-

Initiate the binding reaction by adding the radioligand to all wells.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[14]

-

Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the Tropisetron concentration.

-

The IC50 value is determined from this curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Therapeutic Applications and Clinical Efficacy

Tropisetron is primarily indicated for the prevention of nausea and vomiting induced by cytotoxic chemotherapy.[13][15] Its efficacy is most pronounced in controlling acute emesis (within the first 24 hours post-chemotherapy).[15]

Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

Clinical trials have demonstrated that Tropisetron is an effective antiemetic. Its efficacy is comparable to other first-generation 5-HT3 antagonists such as ondansetron and granisetron.[15][16] The combination of Tropisetron with a corticosteroid like dexamethasone significantly enhances its antiemetic effect, particularly against highly emetogenic chemotherapy like cisplatin.[15]

| Study Population / Chemotherapy | Treatment | Efficacy Endpoint (Cycle 1, Day 1) | Response Rate | Reference |

| Cancer patients on high-dose cisplatin | Tropisetron 5mg IV | Satisfactory Vomiting Control | 69% | [17] |

| Complete Vomiting Control** | 47% | [17] | ||

| Satisfactory Nausea Control | 70% | [17] | ||

| Complete Nausea Control | 42% | [17] | ||

| Patients on cisplatin | Tropisetron + Dexamethasone | Complete Control of Nausea & Vomiting | 69 - 97% | [15] |

| Tropisetron Monotherapy | Complete Control of Nausea & Vomiting | 46 - 80% | [15] | |

| Satisfactory Control = 0-2 episodes; *Complete Control = 0 episodes |

Conclusion

Tropisetron is a well-characterized, potent, and selective 5-HT3 receptor antagonist that plays a crucial role in the management of chemotherapy-induced nausea and vomiting. Its mechanism of action is centered on the competitive blockade of ligand-gated ion channels in key peripheral and central pathways of the emetic reflex. With a well-defined pharmacological profile and proven clinical efficacy, Tropisetron remains a significant therapeutic agent for supportive care in oncology. Further research into its activity at α7-nicotinic receptors may reveal additional therapeutic applications.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 6. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tropisetron - Wikipedia [en.wikipedia.org]

- 14. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 15. Tropisetron: an update of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A narrative review of tropisetron and palonosetron for the control of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Tropisetron for the prevention of nausea and vomiting during chemotherapy: multicenter clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for Tropisetron in Human Plasma using LC-MS/MS with Tropisetron-d5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Tropisetron in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method utilizes Tropisetron-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A streamlined liquid-liquid extraction (LLE) procedure is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies in drug development. The method has been developed and validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy.

Introduction

Tropisetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2][3][4] Accurate determination of Tropisetron concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for a high-performance LC-MS/MS method for the determination of Tropisetron in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variability in extraction and injection volumes.[5]

Signaling Pathway of Tropisetron

Tropisetron exerts its antiemetic effects by competitively blocking 5-HT3 receptors located on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][3][6] The binding of serotonin (5-HT) to these receptors, released from enterochromaffin cells, initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex. By antagonizing these receptors, Tropisetron effectively inhibits this signaling pathway.[6]

Experimental Protocols

Materials and Reagents

-

Tropisetron reference standard (≥98% purity)

-

This compound internal standard (≥99% deuterated forms)[5]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA as anticoagulant)

-

Diethyl ether (HPLC grade)

-

Dichloromethane (HPLC grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tropisetron and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Tropisetron stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

Add 50 µL of the IS working solution (this compound, 50 ng/mL) to each tube (except for the blank).

-

Add 200 µL of plasma to the appropriately labeled tubes and vortex for 10 seconds.

-

To precipitate proteins and facilitate extraction, add 1 mL of a diethyl ether and dichloromethane mixture (2:1, v/v).

-

Vortex the tubes for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a clean set of tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 30 seconds.

-

Transfer the reconstituted samples to HPLC vials for analysis.

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[7] |

| Mobile Phase | Methanol:Water (80:20, v/v) with 0.2% Formic Acid[7] |

| Flow Rate | 0.5 mL/min[7] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 4.5 minutes[7] |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| MRM Transitions | See Table below |

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tropisetron | 285.2 | 167.1 | 25 |

| This compound | 290.2 | 172.1 | 25 |

Bioanalytical Workflow

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:

| Validation Parameter | Result |

| Linearity Range | 0.100 - 100 ng/mL[7] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[7] |

| Intra-day Precision (%RSD) | < 6.0%[7] |

| Inter-day Precision (%RSD) | < 6.0%[7] |

| Intra-day Accuracy (%RE) | -0.5% to 0.2%[7] |

| Inter-day Accuracy (%RE) | -0.5% to 0.2%[7] |

| Recovery | > 85% |

| Matrix Effect | Minimal to no significant matrix effect observed |

| Stability (Freeze-thaw, short-term, long-term) | Stable under typical laboratory conditions |

Conclusion

This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of Tropisetron in human plasma using this compound as an internal standard. The method is suitable for pharmacokinetic and bioequivalence studies, providing reliable and reproducible results. The simple liquid-liquid extraction procedure and short chromatographic run time make it amenable to the analysis of a large number of samples.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 4. Tropisetron: an update of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. Determination of tropisetron in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tropisetron Analysis Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail various sample preparation techniques for the quantitative analysis of Tropisetron in biological matrices, specifically incorporating a deuterated internal standard for enhanced accuracy and precision. The following protocols are designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Tropisetron is a potent and selective 5-HT3 receptor antagonist used for the prevention and treatment of chemotherapy-induced and postoperative nausea and vomiting.[1][2] Accurate quantification of Tropisetron in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as deuterated Tropisetron, is the gold standard in LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.[3][4][5][6]